{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid is a compound that features a unique combination of functional groups, including an oxazole ring, a sulfonyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form the oxazole ring . The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides under basic conditions . The acetic acid moiety is often introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of {[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts such as copper(I) or ruthenium(II) are often employed to facilitate the cycloaddition reactions . Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The oxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted oxazole compounds.
Scientific Research Applications
{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of {[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity . The acetic acid moiety can participate in acid-base interactions, influencing the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
Isoxazoles: Isoxazoles share the oxazole ring structure and are known for their diverse chemical and biological properties.
Uniqueness
{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid is unique due to the presence of the sulfonyl and acetic acid groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups allows for versatile applications in different fields.
Properties
CAS No. |
1018168-21-2 |
---|---|
Molecular Formula |
C7H9NO5S |
Molecular Weight |
219.22 g/mol |
IUPAC Name |
2-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]acetic acid |
InChI |
InChI=1S/C7H9NO5S/c1-5-2-6(8-13-5)3-14(11,12)4-7(9)10/h2H,3-4H2,1H3,(H,9,10) |
InChI Key |
STXKVDOPKNVQKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CS(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.